1,2-Dimethylcyclopentan-1-amine;hydrochloride
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Overview
Description
1,2-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound . It has gained significant attention in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClN . The InChI code is 1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 149.66 .Scientific Research Applications
Organic Synthesis Applications
- Alkene and Alkyne Functionalization : Hydrozirconation of alkynes followed by transmetalation to dimethylzinc enables the synthesis of reactive alkenyl organometallic reagents. These reagents, upon addition to imines, facilitate the formation of allylic amine building blocks and C-cyclopropylalkylamines through a cyclopropanation reaction, showcasing a method for the stereoselective formation of carbon-carbon bonds (Wipf, Kendall, & Stephenson, 2003).
- Amide Formation in Aqueous Media : The study on amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) in aqueous media highlights the mechanism and conditions favorable for amide bond formation between carboxylic acids and amines. This process is crucial for bioconjugation applications, providing insights into the stability and reactivity of carbodiimide reagents in different pH conditions (Nakajima & Ikada, 1995).
Material Science Applications
- Synthesis of Structurally Diverse Libraries : Utilization of ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the role of 1,2-Dimethylcyclopentan-1-amine hydrochloride derivatives in the development of novel materials and chemicals with potential applications in various industries (Roman, 2013).
Bioconjugation Techniques
- Coupling Reagent for Bioconjugation : The use of 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a coupling reagent in aqueous-phase reactions for the covalent attachment of 1-octyl amine to sodium alginate. This modification leads to the creation of amphiphilic alginate-amide derivatives for microencapsulation applications, highlighting the utility of 1,2-Dimethylcyclopentan-1-amine hydrochloride derivatives in enhancing the properties of biopolymers (Yang, Ren, & Xie, 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
1,2-dimethylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(6,2)8;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHBDBVFPRJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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